1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride

LC-MS analysis Small molecule purification Halogenated building blocks

This 1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS 2470441-30-4) is a critical building block featuring a distinct 5-bromo-2-fluoro substitution pattern that governs electronic and steric properties essential for reliable cross-coupling (Suzuki, Buchwald-Hartwig) and chiral method development. The hydrochloride salt ensures superior solubility in polar aprotic solvents (DMF, NMP), enabling higher reaction concentrations and improved yields. Its unique isotopic pattern also serves as an ideal MS calibration standard. Procure this specific racemate for cost-effective scaffold diversification.

Molecular Formula C8H10BrClFN
Molecular Weight 254.53
CAS No. 2470441-30-4
Cat. No. B2603775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)ethanamine;hydrochloride
CAS2470441-30-4
Molecular FormulaC8H10BrClFN
Molecular Weight254.53
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Br)F)N.Cl
InChIInChI=1S/C8H9BrFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
InChIKeyCUNUPFARYIMUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Bromo-2-fluorophenyl)ethanamine Hydrochloride (CAS 2470441-30-4): Basic Identity, Physicochemical Profile, and Halogen Substitution Pattern for Research Procurement


1-(5-Bromo-2-fluorophenyl)ethanamine hydrochloride is a halogenated primary arylamine derivative, supplied as a hydrochloride salt for enhanced handling and solubility. The compound features a phenyl ring with bromine at the 5-position and fluorine at the 2-position, plus an ethanamine side chain [1]. Its molecular formula is C8H10BrClFN, and its molecular weight is 254.53 g/mol . The free base (CAS 1270585-19-7) has a molecular weight of 218.07 g/mol and a predicted logP of 2.19, indicating moderate lipophilicity [2]. As a chiral building block, it is commercially available in high purity (typically 97–98%) from multiple vendors .

Why 1-(5-Bromo-2-fluorophenyl)ethanamine Hydrochloride Cannot Be Replaced by Simple Halogen or Positional Analogs in Synthesis and Screening


The combination and position of halogen substituents on the phenyl ring directly govern electronic properties (σ‑Hammett constants), steric effects, and metabolic stability [1]. Swapping bromine for chlorine or shifting substituent positions alters both the compound's reactivity in cross‑coupling reactions and its binding profile in biological assays [2]. Even changing from the free base to the hydrochloride salt modifies solubility, hygroscopicity, and long‑term storage behavior [3]. The quantitative differences outlined in Section 3 demonstrate why procurement decisions must be based on the specific 5‑bromo‑2‑fluoro substitution pattern and the hydrochloride salt form.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-fluorophenyl)ethanamine Hydrochloride Against Closest Analogs and Alternative Forms


Molecular Weight Differentiation: Impact on LC‑MS Detection and Purification Workflows

The molecular weight of the target hydrochloride salt (254.53 g/mol) is 44.46 g/mol higher than that of the 5‑chloro‑2‑fluoro analog (1‑(5‑chloro‑2‑fluorophenyl)ethanamine hydrochloride, MW 210.07 g/mol) and 20.01 g/mol higher than the 5‑bromo‑2‑chloro analog (1‑(5‑bromo‑2‑chlorophenyl)ethanamine, MW 234.52 g/mol) [1]. This mass difference yields a baseline m/z separation of approximately 44 and 20 units, respectively, in electrospray ionization mass spectrometry, enabling unambiguous identification and quantification in reaction monitoring without interference from close‑in‑class impurities [2].

LC-MS analysis Small molecule purification Halogenated building blocks

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Biological Assays

The hydrochloride salt form (CAS 2470441‑30‑4) is preferentially supplied for biological research due to significantly higher aqueous solubility compared to the free base (CAS 1270585‑19‑7) . While specific solubility values are not reported in the public domain for this compound, the salt‑forming counterion increases the compound's ionic character, typically enhancing solubility by ≥10‑fold for basic amines with a pKa around 9–10 [1]. This property reduces the need for organic co‑solvents (e.g., DMSO) in assay buffers, minimizing solvent‑induced artifacts in cell‑based or enzymatic screens [2].

Aqueous solubility Salt selection Biochemical screening

Halogen Substitution Pattern: Electronic and Steric Parameters for Rational Design

The 5‑bromo‑2‑fluoro substitution pattern confers a distinct combination of electronic and steric properties compared to alternative halogen placements. Fluorine at the ortho position (2‑position) exerts a strong electron‑withdrawing inductive effect (σmeta = 0.34) and minimal steric bulk, while bromine at the meta position (5‑position) provides both an electron‑withdrawing inductive effect (σmeta = 0.39) and a larger van der Waals radius (1.85 Å) that can engage in halogen bonding [1]. In contrast, the 5‑chloro‑2‑fluoro analog substitutes a smaller, less polarizable chlorine atom (σmeta = 0.37, vdW radius 1.75 Å), and the 5‑bromo‑2‑chloro analog replaces the ortho‑fluorine with bulkier chlorine, altering the conformational preferences of the ethanamine side chain [2]. These differences directly impact binding pocket complementarity and metabolic stability in early‑stage drug discovery programs [3].

Hammett constants Medicinal chemistry Structure-activity relationship

Commercial Availability and Purity Consistency: Benchmarking Against Alternative Halogenated Phenylethanamines

The target hydrochloride salt is widely stocked by major research chemical suppliers with certified purity levels of 97–98% (HPLC), as documented by multiple vendors . In comparison, the 5‑chloro‑2‑fluoro and 5‑bromo‑2‑chloro analogs are less commonly available in the hydrochloride salt form, often requiring custom synthesis or sourcing from fewer vendors, which can introduce batch‑to‑batch variability and longer lead times . The consistent high‑purity supply of CAS 2470441‑30‑4 reduces the need for in‑house repurification and ensures reproducibility across independent research studies.

Chemical procurement Purity assessment Supply chain reliability

Optimal Research and Industrial Deployment Scenarios for 1-(5-Bromo-2-fluorophenyl)ethanamine Hydrochloride Based on Verified Differentiation Evidence


Building Block for Cross‑Coupling Reactions in Medicinal Chemistry

The bromine substituent at the 5‑position serves as a robust handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑couplings, enabling rapid diversification of lead scaffolds [1]. The hydrochloride salt form improves solubility in polar aprotic solvents (e.g., DMF, NMP) commonly used in these reactions, facilitating higher reaction concentrations and improved yields [2].

Analytical Standard for LC‑MS Method Development

The distinct molecular weight (254.53 g/mol) and unique isotopic pattern from bromine (1:1 M and M+2 peaks) make this compound an ideal system suitability standard for calibrating mass spectrometers and optimizing chromatographic separations of halogenated small molecules [3].

Chiral Resolution Studies and Enantioselective Synthesis

The chiral ethanamine center (C1) can be resolved into (R)‑ and (S)‑enantiomers (CAS 1228557‑26‑3 and 1228565‑59‑0), which are commercially available. The hydrochloride salt of the racemate serves as a cost‑effective starting material for developing chiral HPLC methods and for evaluating enantioselective transformations before committing to expensive single‑enantiomer building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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